In-Depth Technical Guide: Bis(4-Methoxyphenyl)methanone-d8 (CAS: 350818-55-2)
In-Depth Technical Guide: Bis(4-Methoxyphenyl)methanone-d8 (CAS: 350818-55-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(4-Methoxyphenyl)methanone-d8, a deuterated isotropic analogue of Bis(4-Methoxyphenyl)methanone. This document is intended for researchers, scientists, and professionals in drug development who utilize internal standards for quantitative analysis.
Introduction
Bis(4-Methoxyphenyl)methanone-d8 is the deuterium-labeled form of Bis(4-Methoxyphenyl)methanone.[1][2][3] Its primary application lies in its use as an internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The incorporation of eight deuterium (B1214612) atoms on the phenyl rings provides a distinct mass shift, allowing for its differentiation from the non-labeled analyte while maintaining very similar chemical and physical properties. This makes it an ideal tool for correcting for variations during sample preparation and analysis, thereby increasing the accuracy and precision of quantitative measurements.[1][2][3]
Physicochemical Properties
Quantitative data for Bis(4-Methoxyphenyl)methanone-d8 and its non-deuterated analogue are summarized in the table below for easy comparison. Data for the deuterated compound are limited and some values are theoretical or based on the non-deuterated analogue.
| Property | Bis(4-Methoxyphenyl)methanone-d8 | Bis(4-Methoxyphenyl)methanone |
| CAS Number | 350818-55-2 | 90-96-0 |
| Molecular Formula | C₁₅H₆D₈O₃ | C₁₅H₁₄O₃ |
| Molecular Weight | 250.32 g/mol [1] | 242.27 g/mol |
| Appearance | White to off-white solid | White to yellowish crystalline powder |
| Melting Point | No data available | 144-148 °C |
| Boiling Point | No data available | 399.7 °C at 760 mmHg |
| Solubility | Soluble in organic solvents like DMSO and Methanol | Soluble in acetone, ether, and hot alcohol |
Experimental Protocols
Synthesis of Bis(4-Methoxyphenyl)methanone-d8
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of Bis(4-Methoxyphenyl)methanone-d8.
Detailed Hypothetical Methodology:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Bis(4-Methoxyphenyl)methanone in a suitable inert solvent.
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Deuteration: Cool the solution in an ice bath and slowly add deuterated sulfuric acid (D₂SO₄). The reaction mixture is then stirred at a controlled temperature for a specific duration to allow for the electrophilic substitution of hydrogen with deuterium on the aromatic rings. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
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Work-up: Upon completion, the reaction is carefully quenched by pouring it onto D₂O-ice.
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Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layers are combined.
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Washing and Drying: The combined organic phase is washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is subsequently dried over anhydrous sodium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from an appropriate solvent system or by column chromatography on silica (B1680970) gel to yield pure Bis(4-Methoxyphenyl)methanone-d8.
Use as an Internal Standard in LC-MS
Bis(4-Methoxyphenyl)methanone-d8 is an excellent internal standard for the quantification of its non-deuterated analogue in various matrices.
LC-MS Workflow for Quantification:
Caption: General workflow for using an internal standard in LC-MS analysis.
Detailed Methodology:
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Preparation of Stock Solutions: Prepare a stock solution of Bis(4-Methoxyphenyl)methanone (analyte) and Bis(4-Methoxyphenyl)methanone-d8 (internal standard, IS) of known concentrations in a suitable solvent (e.g., methanol).
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Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte and a fixed concentration of the IS.
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Sample Preparation: To the unknown samples, add the same fixed concentration of the IS as in the calibration standards.
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Extraction: Perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and IS from the sample matrix.
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LC-MS Analysis: Analyze the prepared calibration standards and samples by LC-MS. A reversed-phase C18 column is typically suitable for separation. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The MRM transitions would be specific for the analyte and the IS.
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Quantification: Integrate the peak areas of the analyte and the IS. Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples from their peak area ratios using the calibration curve.
Spectral Data (Theoretical)
As experimental spectra for Bis(4-Methoxyphenyl)methanone-d8 are not widely available, the following are predicted spectral characteristics based on the structure and data from the non-deuterated analogue.
¹H NMR Spectrum
Due to the deuteration of all eight positions on the phenyl rings, the ¹H NMR spectrum of pure Bis(4-Methoxyphenyl)methanone-d8 is expected to show only a singlet for the six protons of the two methoxy (B1213986) groups. The aromatic signals observed in the non-deuterated compound would be absent.
¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to be similar to the non-deuterated compound, with the key difference being that the signals for the deuterated carbons will appear as multiplets due to C-D coupling and will have a lower intensity.
Mass Spectrum
In a mass spectrum, Bis(4-Methoxyphenyl)methanone-d8 will show a molecular ion peak ([M]⁺) at m/z 250.3, which is 8 mass units higher than the non-deuterated analogue (m/z 242.3). This mass difference is the basis for its use as an internal standard in mass spectrometry.
Safety and Handling
Bis(4-Methoxyphenyl)methanone-d8 should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Bis(4-Methoxyphenyl)methanone-d8 is a valuable tool for analytical chemists, particularly in the field of drug development and metabolism studies. Its properties as a stable, isotopically labeled internal standard enable highly accurate and precise quantification of its non-deuterated counterpart by various analytical techniques. This guide provides a foundational understanding of its properties, synthesis, and application to aid researchers in its effective utilization.
